

purification of Macitentan intermediates from potassium salts

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Compound of Interest

Compound Name: *potassium (N-propylsulfamoyl)amide*

CAS No.: *1393813-41-6*

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Macitentan Process Chemistry Support Hub

Subject: Purification of Intermediates from Potassium Salts

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Core Directive & Scientific Context

To the Process Chemist: You are likely accessing this guide because your Macitentan intermediate (specifically the chloropyrimidine-sulfamide adduct or the final ether-coupled crude) has failed specification for Sulfated Ash (ROI) or is exhibiting poor filtration kinetics due to fine inorganic particulates.

In the synthesis of Macitentan (ACT-064992), potassium bases—specifically Potassium tert-butoxide (

) and Potassium Carbonate (

)—are the reagents of choice for the nucleophilic substitution (

) steps [1, 2]. While these bases drive the reaction, the resulting byproducts (KCl, KBr, and excess base) possess high lattice energies and often form colloidal suspensions in polar aprotic solvents (DMSO, DMF) or become occluded within the crystal lattice of the organic product upon precipitation.

This guide provides self-validating protocols to decouple these inorganic salts from your organic intermediates, ensuring downstream catalytic fidelity and ICH Q3A compliance.

Troubleshooting & FAQs

Q1: My intermediate (N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide) has high sulfated ash (>0.5%) after precipitation from DMSO. How do I remove the occluded salts?

Diagnosis: If you quenched a DMSO reaction mixture directly with water, you likely triggered a "crash precipitation." Rapid nucleation traps potassium salts inside the organic crystal lattice (occlusion), making them inaccessible to surface washing.

Corrective Protocol (The "Digestion" Method):

- **Re-dissolution:** Dissolve the crude wet cake in THF (Tetrahydrofuran) or MEK (Methyl Ethyl Ketone) at 50°C. Potassium salts are insoluble in these solvents.
- **Aqueous Wash:** Add 10% w/w aqueous Ammonium Chloride (). The biphasic system allows salts to partition into the aqueous layer while the product remains in the organic layer.
- **Phase Cut:** Discard the lower aqueous layer.
- **Validation:** Test the final organic layer with a drop of solution. Turbidity indicates residual halides (KBr/KCl). If clear, proceed to crystallization.[2]

Q2: During the filtration of the potassium salt of N-propylsulfamide, the filter cake is clogging (blinding) the filter cloth. Why?

Diagnosis: The potassium salt of the sulfamide starting material is often isolated via trituration in diethyl ether or MTBE [1]. If the antisolvent addition is too fast, the salt forms amorphous fines rather than crystalline needles. These fines block the pores of the filter media.

Corrective Protocol (Ostwald Ripening):

- Stop Filtration: Return the slurry to the reactor.
- Thermal Cycling: Heat the slurry to reflux (mild heat for ether) and hold for 30–60 minutes, then cool slowly to 0°C. This promotes Ostwald ripening, where small fines dissolve and redeposit onto larger crystals.
- Filtration Aid: If compressibility remains poor, add 5% w/w Celite 545 (diatomaceous earth) to the slurry before the second filtration attempt.

Q3: I am losing significant yield during the aqueous wash of the final Macitentan crude. Is the potassium salt solubilizing my product?

Diagnosis: Macitentan and its precursors contain a sulfamide moiety (

).[2][3] In the presence of residual strong base (

or

), the pH is high (>10), deprotonating the sulfamide nitrogen and forming a water-soluble salt of the product itself.

Corrective Protocol (pH Adjustment):

- Check pH: Measure the pH of your aqueous wash. If pH > 8, you are losing product to the water layer.
- Acidification: Adjust the quench mixture to pH 3–4 using Citric Acid or dilute HCl [2]. This ensures the Macitentan intermediate is in its neutral, protonated form, which is insoluble in water but soluble in the organic extraction solvent (e.g., Ethyl Acetate or Toluene).

- Salting Out: If an emulsion forms, add saturated NaCl (brine). The high ionic strength forces the organic product out of the aqueous phase ("salting out").

Detailed Experimental Protocols

Protocol A: The "Reverse-Quench" Purification (High Purity)

Best for removing bulk inorganic salts from DMSO/DMF reaction mixtures.

Reagents:

- Crude Reaction Mixture (in DMSO/DMF)
- Citric Acid (10% aq solution)
- Ethyl Acetate (EtOAc)[1]
- Brine (Sat. NaCl)

Step-by-Step:

- Preparation: Cool the reaction mixture to 20°C.
- Reverse Quench: Slowly pour the reaction mixture into a stirred vessel containing 10% Citric Acid and Ethyl Acetate (1:1 v/v).
 - Why? Pouring organic into acid ensures the pH remains low throughout the mixing, preventing the formation of water-soluble product salts.
- Agitation: Stir vigorously for 20 minutes to break up any oil droplets.
- Phase Separation: Stop stirring. Allow layers to settle for 30 minutes.
 - Top Layer: Product in EtOAc.[4]
 - Bottom Layer: DMSO, Water, Potassium Salts (KBr, KCl, Citrates).
- Polishing: Wash the organic layer twice with water (1 vol) to remove residual DMSO.

- Crystallization: Distill EtOAc to 20% volume and add Methanol as an antisolvent to crystallize the purified intermediate.

Protocol B: Anhydrous Salt Filtration (Moisture Sensitive)

Best for intermediates sensitive to hydrolysis.

Step-by-Step:

- Solvent Swap: If the reaction solvent is high-boiling (e.g., DMSO), add Toluene (3 volumes).
- Precipitation: The addition of Toluene decreases the solubility of inorganic salts further.
- Filtration: Filter the hot solution (50°C) through a Celite pad. The potassium salts (insoluble) will be retained on the filter.
- Filtrate Processing: The filtrate contains the product. Concentrate and cool to crystallize.

Visualization: Purification Decision Matrix

The following diagram illustrates the logical flow for selecting the correct salt removal strategy based on your solvent system and impurity profile.

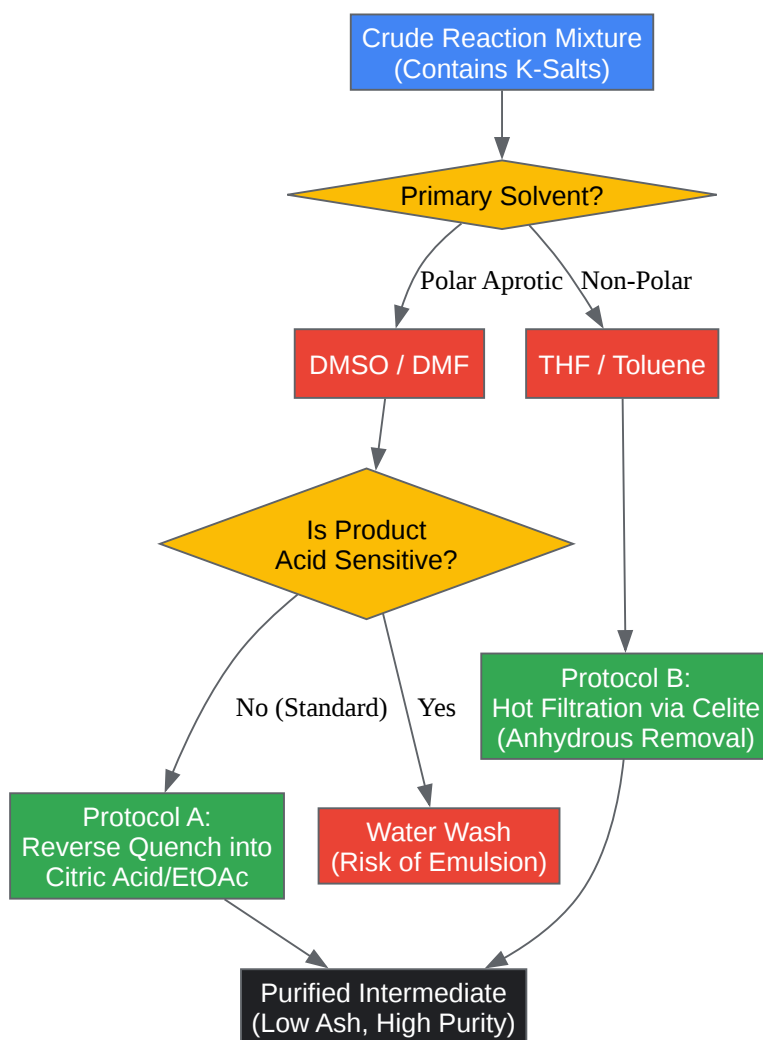


Figure 1: Decision matrix for removing Potassium salts based on reaction solvent and product stability.

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Quantitative Data: Solubility Profiles

Understanding the solubility differences is key to separation.

Component	Solubility in Water (pH 7)	Solubility in THF/EtOAc	Solubility in DMSO	Removal Strategy
Macitentan Intermediate	Insoluble (< 0.1 mg/mL)	Soluble (High)	Soluble (High)	Retain in Organic Phase
Potassium Bromide (KBr)	Soluble (~650 mg/mL)	Insoluble	Slightly Soluble	Partition to Aqueous
Potassium Carbonate ()	Soluble (~1120 mg/mL)	Insoluble	Insoluble	Partition to Aqueous / Filter
Macitentan Salt ()	Soluble (> 10 mg/mL)	Insoluble	Soluble	Avoid (Keep pH < 8)

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